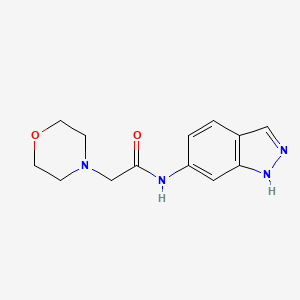

N-(1H-indazol-6-yl)-2-morpholinoacetamide

Description

N-(1H-indazol-6-yl)-2-morpholinoacetamide is a synthetic small molecule featuring an indazole core substituted at the 6-position with an acetamide group bearing a morpholino moiety. The indazole scaffold is widely utilized in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The morpholino group, a six-membered saturated ring containing one oxygen and one nitrogen atom, contributes to the compound’s physicochemical profile by enhancing solubility and influencing pharmacokinetic properties.

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c18-13(9-17-3-5-19-6-4-17)15-11-2-1-10-8-14-16-12(10)7-11/h1-2,7-8H,3-6,9H2,(H,14,16)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKSTBRBGPWXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-2-morpholinoacetamide typically involves the formation of the indazole core followed by the introduction of the morpholinoacetamide group. One common method for synthesizing indazole derivatives is through transition metal-catalyzed reactions. For example, a copper(II) acetate-catalyzed reaction can be used to form the indazole ring by N–N bond formation employing oxygen as the terminal oxidant . The reaction conditions often involve the use of dimethyl sulfoxide (DMSO) as a solvent and an oxygen atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-2-morpholinoacetamide can undergo various chemical reactions, including:

Oxidation: The indazole ring can be oxidized under specific conditions to form N-oxide derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole ring can lead to the formation of N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Medicine: Due to its biological activities, N-(1H-indazol-6-yl)-2-morpholinoacetamide is being investigated as a potential therapeutic agent for the treatment of various diseases.

Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Key Compounds:

2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide Substituents: Benzyloxyphenyl (aromatic, lipophilic) and pyrrolidinylethyl (basic, flexible). Target: Melanin-concentrating hormone receptor 1 (MCH1). Activity: Orally efficacious antagonist for obesity treatment, demonstrating the importance of lipophilic groups for GPCR binding .

N-butyl-2-(2-(4-(2,5-dimethylphenyl)-1H-1,2,3-triazol-1-yl)-N-(2-methylbutyl)acetamido)-2-(1H-indazol-6-yl)acetamide (Compound 15) Substituents: Triazole-linked dimethylphenyl (rigid, hydrogen-bond acceptor) and branched alkyl chains. Target: Dual inhibitor of BAG3 and HSP70, chaperone proteins implicated in cancer. Activity: Demonstrates how heterocyclic substituents (e.g., triazole) enhance binding to multi-protein complexes . Comparison: The morpholino group’s polarity may limit penetration into hydrophobic protein pockets compared to triazole-containing analogs.

(E)-N-(methyl-13C-d3)-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide (Axitinib-13C-d3) Substituents: Pyridinylvinyl (π-π stacking motif) and thioether linkage. Target: Vascular endothelial growth factor receptor (VEGFR), a kinase. Application: Isotope-labeled variant used in pharmacokinetic studies, highlighting the indazole scaffold’s adaptability for drug metabolism analysis . Comparison: The absence of a thioether or pyridine group in N-(1H-indazol-6-yl)-2-morpholinoacetamide suggests divergent kinase selectivity.

Physicochemical and Pharmacokinetic Profiles

Table 1: Structural and Functional Comparison

*Solubility inferred from substituent hydrophilicity.

Research Implications and Structure-Activity Relationships (SAR)

- Target Flexibility : The indazole-acetamide core allows modular substitution to engage diverse targets (GPCRs, kinases, chaperones), as evidenced by analogs .

- Synthetic Feasibility: Morpholino-containing compounds are typically easier to synthesize than triazole or isotope-labeled derivatives, as seen in the 49% yield for Compound 15 versus the specialized synthesis of Axitinib-13C-d3 .

Biological Activity

N-(1H-indazol-6-yl)-2-morpholinoacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of indazole derivatives known for their diverse biological activities. The indazole moiety is significant in medicinal chemistry as it exhibits various pharmacological effects, including anticancer properties.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, one study evaluated the compound's inhibitory effects on human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The results showed that this compound could effectively inhibit the proliferation of K562 cells with an IC50 value of 5.15 µM, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its antitumor effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in K562 cells in a dose-dependent manner. Treatment with varying concentrations resulted in increased apoptosis rates, with significant alterations in the expression of apoptosis-related proteins such as Bcl-2 and Bax .

- Cell Cycle Arrest : Analysis revealed that this compound causes cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation. This effect was confirmed through propidium iodide staining and flow cytometry .

- Inhibition of p53/MDM2 Interaction : The compound also affects the p53 signaling pathway by upregulating p53 protein levels while downregulating MDM2, disrupting the balance necessary for normal cellular function and promoting apoptosis .

Case Studies

Several case studies have highlighted the clinical relevance of indazole derivatives, including this compound:

- Clinical Trials : A study involving patients with chronic myeloid leukemia demonstrated that compounds similar to this compound could be effective in reducing tumor burden when combined with standard chemotherapy regimens .

- Real-world Data Analysis : Utilizing electronic health records, researchers have investigated the outcomes of patients treated with indazole derivatives, indicating improved survival rates and response rates compared to traditional therapies .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.